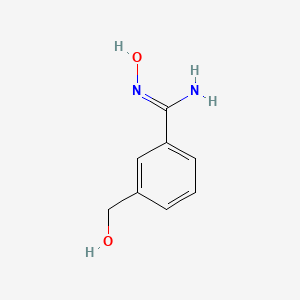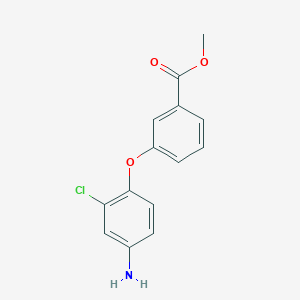amine CAS No. 940356-64-9](/img/structure/B3170132.png)
[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine
Overview
Description
“(2,4-Dimethoxyphenyl)methylamine” is an important amine derivative that can be used in the synthesis of anti-HIV-1 agents . It’s a versatile material used in diverse scientific research. Its unique properties enable applications in drug synthesis, organic chemistry investigations, and advanced material development.
Molecular Structure Analysis
The molecular structure of “(2,4-Dimethoxyphenyl)methylamine” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The exact structure can be found in databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving “(2,4-Dimethoxyphenyl)methylamine” can be complex and varied. One study describes the Michael addition of N-heterocycles to chalcones, which has been applied to the preparation of a potential bioactive compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4-Dimethoxyphenyl)methylamine” can be determined using various analytical techniques. For instance, its molecular weight is 209.28 .Scientific Research Applications
Lignin Acidolysis
- Research on lignin model compounds, including those structurally similar to “(2,4-Dimethoxyphenyl)methylamine,” has shed light on the acidolysis process of lignin, revealing the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the degradation of lignin model compounds. This insight is crucial for understanding the chemical breakdown of lignin, a major component of plant biomass, and its conversion into valuable chemicals and fuels (T. Yokoyama, 2015).
Toxicity and Environmental Impacts
- A scientometric review on 2,4-D herbicide, a compound related to “(2,4-Dimethoxyphenyl)methylamine,” highlighted the global research trends and gaps in studies of its toxicity and mutagenicity. The review pointed out the need for future research to focus on molecular biology, especially gene expression, and the assessment of exposure in human or vertebrate bioindicators for a better understanding of its environmental impact (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
Industrial and Medicinal Applications
- A review on the use of soybean oil as a renewable feedstock for nitrogen-containing derivatives discussed the conversion of triglycerides to fatty amines and amides, demonstrating the potential of nitrogen-containing compounds derived from natural oils in the development of new materials, surfactants, and even polymers. This showcases the application of compounds similar to “(2,4-Dimethoxyphenyl)methylamine” in creating sustainable industrial products (A. Biswas, B. Sharma, J. L. Willett, S. Erhan, & Huai N. Cheng, 2008).
Future Directions
The future directions for research on “(2,4-Dimethoxyphenyl)methylamine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, its use in the synthesis of anti-HIV-1 agents suggests potential applications in pharmaceutical research .
Mechanism of Action
Target of Action
It is known to be an amine derivative , which suggests that it may interact with various biological targets such as receptors, enzymes, or ion channels.
Mode of Action
As an amine derivative, it might interact with its targets through various mechanisms, such as binding to active sites or allosteric sites, thereby modulating the activity of the target proteins .
Biochemical Pathways
It is known to be used in the synthesis of anti-hiv-1 agents , suggesting that it may influence pathways related to viral replication or host immune response.
Result of Action
Given its use in the synthesis of anti-hiv-1 agents , it may contribute to the inhibition of viral replication or enhancement of host immune response.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFBSHALMPPOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester](/img/structure/B3170063.png)


![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B3170084.png)



![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3170124.png)

![(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B3170151.png)



